molecular formula C17H11NO5 B12877578 2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid

2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B12877578
M. Wt: 309.27 g/mol
InChI Key: LJYNLRGZOIPYKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . For instance, a few drops of concentrated sulfuric acid can be added to a solution of the precursor compound in methanol, followed by heating under reflux for an extended period .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with a catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .

Mechanism of Action

The mechanism of action of 2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as human tissue-nonspecific alkaline phosphatase, by binding to their active sites . This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

2-(2-carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H11NO5/c19-9-5-6-11(12(7-9)16(20)21)15-8-13(17(22)23)10-3-1-2-4-14(10)18-15/h1-8,19H,(H,20,21)(H,22,23)

InChI Key

LJYNLRGZOIPYKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)C(=O)O)C(=O)O

Origin of Product

United States

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